molecular formula C11H10O2 B1618434 (5-Phenylfuran-2-yl)methanol CAS No. 22078-90-6

(5-Phenylfuran-2-yl)methanol

Cat. No.: B1618434
CAS No.: 22078-90-6
M. Wt: 174.2 g/mol
InChI Key: QPESRPMGQSTWSO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of (5-Phenylfuran-2-yl)methanol is Human Sirtuin 2 (SIRT2) . SIRT2, a member of the sirtuin family, has been considered as a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .

Mode of Action

This compound interacts with SIRT2, inhibiting its activity . The structure-activity relationship (SAR) analyses of a series of synthesized (5-phenylfuran-2-yl)methanamine derivatives led to the identification of a potent compound with an IC50 value of 2.47 μM, which is more potent than AGK2 (IC50 = 17.75 μM) .

Biochemical Pathways

SIRT2 mainly catalyzes deacetylation and defatty-acylation for a variety of protein substrates, including histones H3 and H4, and nonhistone proteins α-tubulin, p53, Foxo1, p300, NFκB, PAR3 and PRLR . The inhibition of SIRT2 by this compound can affect these biochemical pathways and their downstream effects.

Pharmacokinetics

The potent compound identified from the sar analyses of (5-phenylfuran-2-yl)methanamine derivatives likely possesses better water solubility (clogp = 163 and cLogS = -363) , which may impact the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of SIRT2. This can lead to changes in the acetylation and defatty-acylation of various protein substrates, potentially affecting cellular processes such as gene expression, cell cycle regulation, and metabolic pathways .

Chemical Reactions Analysis

Types of Reactions: (5-Phenylfuran-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: Compared to its analogs, (5-Phenylfuran-2-yl)methanol is unique due to its unsubstituted phenyl group , which may confer distinct chemical reactivity and biological activity . The presence of different substituents on the phenyl ring in similar compounds can significantly alter their physical properties , reactivity , and

Properties

IUPAC Name

(5-phenylfuran-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-7,12H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPESRPMGQSTWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359374
Record name (5-phenylfuran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22078-90-6
Record name (5-phenylfuran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22078-90-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The 5-bromo-2-hydroxymethylfuran prepared in Example 327A (1.012 g, 5.72 mmol) was dissolved in 10 mL of DMF and PdCl2 (PPh3)2 (401 mg, 0.57 mmol) was added followed by phenylboronic acid (1.39 g, 11.4 mmol) and Cs2CO3 (3.71 g, 11.4 mmol) and the reaction was heated at 80° C. under N2 for 12 hours. The reaction mixture was taken up in ethyl acetate and washed with water (3×) and brine (3×), dried over Na2SO4, filtered and evaporated to a brown oil that was purified by flash chromatography (50% ethyl acetate-hexanes) to give the desired compound (345 mg, 35%) as an oil.
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1.012 g
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PdCl2 (PPh3)2
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401 mg
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1.39 g
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Cs2CO3
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3.71 g
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Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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